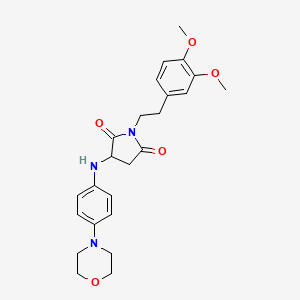
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "DMPP" and has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.
作用机制
DMPP works by modulating the activity of various receptors in the body. Specifically, DMPP has been found to act as a partial agonist at dopamine D2 receptors, a partial agonist at serotonin 5-HT1A receptors, and an antagonist at α1-adrenergic receptors. This modulation of receptor activity has been shown to have various effects on the body, including increasing dopamine and serotonin release, reducing blood pressure, and improving cognitive function.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects on the body. DMPP has been shown to increase dopamine and serotonin release, which can have beneficial effects on mood and cognitive function. DMPP has also been found to reduce blood pressure, which can be beneficial for individuals with hypertension. Additionally, DMPP has been found to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases and disorders.
实验室实验的优点和局限性
DMPP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, DMPP has been extensively studied, and its mechanism of action is well-understood. However, one limitation of DMPP is that it can be difficult to work with due to its low solubility in water. Additionally, DMPP has not been extensively studied in vivo, so its effects on the body are not fully understood.
未来方向
There are several future directions for research on DMPP. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. Additionally, further research is needed to understand the in vivo effects of DMPP and its potential side effects. Finally, research is needed to develop more efficient synthesis methods for DMPP, as well as to develop new derivatives of DMPP with improved solubility and bioavailability.
In conclusion, DMPP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPP has been extensively studied for its ability to modulate various biochemical and physiological processes in the body, and its mechanism of action is well-understood. While DMPP has several advantages for lab experiments, it also has limitations, and further research is needed to fully understand its potential therapeutic applications.
合成方法
DMPP can be synthesized through a multi-step process starting with the reaction between 3,4-dimethoxyphenethylamine and 4-morpholinophenyl isocyanate. This reaction produces an intermediate compound, which is then reacted with maleic anhydride to form DMPP.
科学研究应用
DMPP has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. DMPP has been found to modulate the activity of various receptors, including dopamine, serotonin, and adrenergic receptors. This modulation has been shown to have beneficial effects on various diseases and disorders, including Parkinson's disease, depression, and hypertension.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-30-21-8-3-17(15-22(21)31-2)9-10-27-23(28)16-20(24(27)29)25-18-4-6-19(7-5-18)26-11-13-32-14-12-26/h3-8,15,20,25H,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPAVWUWNYWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)

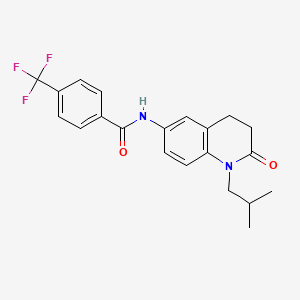
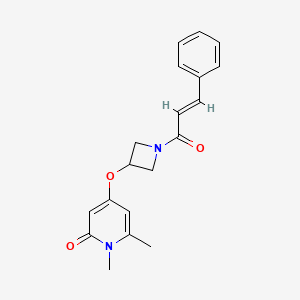
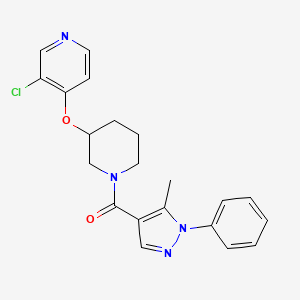
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)
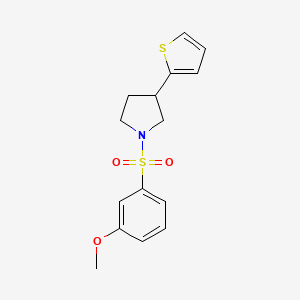

![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)
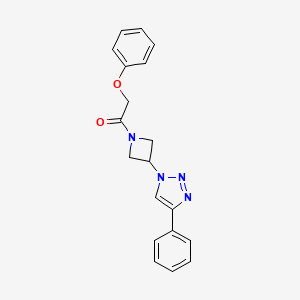
![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)


![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)